Ddathf

Antifolate GARFT Purine biosynthesis

Researchers studying purine biosynthesis or drug-resistant tumors require specific GARFT inhibition, not broad antifolate effects. DDATHF (Lometrexol/5,10-dideazatetrahydrofolic acid) solves this with:
- Selective GARFT inhibition (K_i = nM range), leaving DHFR/TS unaffected.
- Retains activity vs. MTX-resistant cells (3.6-fold vs. >162-fold resistance).
- Superior RFC transport (Km 1.07 μM vs. MTX 4.98 μM).
- Excellent FPGS substrate for intracellular retention. Available from BenchChem for immediate research use.

Molecular Formula C21H25N5O6
Molecular Weight 443.5 g/mol
Cat. No. B11934945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDdathf
Molecular FormulaC21H25N5O6
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESC1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)
InChIKeyZUQBAQVRAURMCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lometrexol (DDATHF): GARFT-Specific Antifolate


Lometrexol, also known as 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), is a classical antipurine antifolate with the molecular formula C21H21N5O6 and molecular weight 439.43 g/mol [1]. It functions as a selective inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine biosynthesis pathway [2]. Unlike methotrexate, which primarily targets dihydrofolate reductase (DHFR), DDATHF was rationally designed to bypass DHFR inhibition as the primary mechanism of action, thereby establishing a distinct class of folate antimetabolites with a different therapeutic and toxicological profile [3]. DDATHF exists as two C6 diastereomers (6R and 6S), both of which are efficient substrates for folylpolyglutamate synthetase (FPGS), a property essential for intracellular retention and sustained antitumor activity [4].

DDATHF: Irreplaceable for Purine Synthesis Research


DDATHF occupies a unique position within the antifolate class due to its selective targeting of GARFT rather than DHFR or thymidylate synthase (TS). Methotrexate, aminopterin, and edatrexate primarily inhibit DHFR, leading to depletion of tetrahydrofolate pools and disruption of both purine and thymidylate biosynthesis [1]. Raltitrexed (ZD1694) and AG337 selectively inhibit TS, impacting DNA synthesis via thymidine depletion [2]. In contrast, DDATHF specifically blocks the de novo purine synthesis pathway at the GARFT step, leaving DHFR and TS activity largely unaffected at therapeutic concentrations [3]. This mechanistic divergence translates directly into functional differences: DDATHF retains cytotoxic activity against tumor cells with acquired resistance to methotrexate due to impaired drug transport or DHFR overexpression, whereas methotrexate and other DHFR/TS inhibitors are largely ineffective in these contexts [4]. Consequently, generic substitution of DDATHF with other antifolates is not scientifically valid when the research objective involves GARFT inhibition, purine synthesis interrogation, or methotrexate-resistant model systems.

DDATHF Evidence Guide


GARFT vs. DHFR Target Selectivity

DDATHF is a selective inhibitor of GARFT with negligible DHFR inhibitory activity, whereas methotrexate potently inhibits DHFR. The 4-deoxy analog of DDATHF acquires potent DHFR inhibitory activity, demonstrating that the 4-oxo group in DDATHF is essential for maintaining GARFT selectivity and preventing off-target DHFR inhibition [1].

Antifolate GARFT Purine biosynthesis DHFR

Methotrexate-Resistant Cell Cytotoxicity

In CEM/MTX cells, a human lymphoblastic leukemia cell line with severely impaired methotrexate transport, resistance to methotrexate was 162- to 300-fold. In contrast, resistance to DDATHF was only 3.6-fold [1]. This quantitative difference demonstrates that DDATHF retains substantial cytotoxic activity against methotrexate-resistant cells.

Drug resistance Leukemia Methotrexate Antifolate CEM/MTX

Mature Progenitor Sparing Profile

In a comparative study of nine folate analogs, all tested antifolates inhibited bone marrow proliferation in suspension cultures. Critically, all drugs except DDATHF inhibited colony formation by more mature progenitor cells (CFU-C) in clonogenic assays [1].

Bone marrow toxicity Hematopoiesis CFU-C Antifolate Hematology

Transport Affinity vs. Methotrexate

(6R)-DDATHF showed high affinity for the reduced folate carrier influx system of CCRF-CEM cells with a Km of 1.07 μM. Comparative studies with methotrexate yielded an influx Km of 4.98 μM, indicating that DDATHF has approximately 4.6-fold higher affinity for this transporter than methotrexate [1].

Drug transport Reduced folate carrier CCRF-CEM Pharmacokinetics

Polyglutamation in Transport-Impaired Cells

In CEM/MTX cells with severely impaired antifolate transport, DDATHF polyglutamates after 4 hours reached 90% of the levels measured in parental cells. In contrast, methotrexate polyglutamylation was negligible in intact CEM/MTX cells despite detectable polyglutamylation in the parental line [1].

Polyglutamation FPGS Drug accumulation CEM/MTX Intracellular retention

Cost-Effective Synthesis Route

A simplified and efficient synthesis of DDATHF from 4-vinylbenzoic acid and bromomalondialdehyde as precursors proceeds in 48% overall yield [1]. This high-yield synthetic route provides a reproducible and scalable method for DDATHF production, supporting its commercial availability and cost-effective procurement.

Chemical synthesis Process chemistry Cost-effectiveness Scaling

DDATHF Optimal Research Applications


GARFT Inhibition and De Novo Purine Synthesis

DDATHF is the definitive tool compound for investigating GARFT inhibition and the de novo purine synthesis pathway. Its selective targeting of GARFT (with minimal DHFR activity) [1] makes it essential for experiments requiring specific interrogation of purine biosynthesis without confounding effects on thymidylate synthesis or folate pool depletion. Use DDATHF when the research objective demands GARFT-specific inhibition, as methotrexate and other antifolates do not provide this target selectivity [2].

Methotrexate-Resistant Cancer Cell Research

DDATHF is the compound of choice for studies involving methotrexate-resistant cell models, including CEM/MTX cells. With only 3.6-fold resistance in transport-impaired cells compared to 162- to 300-fold resistance for methotrexate [3], DDATHF retains cytotoxic activity where methotrexate is completely ineffective. Its ability to accumulate to 90% of parental polyglutamate levels despite impaired transport [3] makes it uniquely suited for evaluating antitumor activity in transport-deficient contexts.

Hematopoietic Toxicity & Bone Marrow Sparing

DDATHF is uniquely valuable for studies comparing antifolate-induced myelosuppression. It is the only compound among nine tested folate analogs that did not inhibit colony formation by mature hematopoietic progenitor cells (CFU-C) [4]. This property makes DDATHF essential for research examining differential bone marrow toxicity mechanisms and for applications where sparing of mature progenitor populations is a desired experimental outcome.

Folate Transporter Kinetics & Drug Transport

DDATHF, particularly the (6R)-diastereomer, is well-suited for research investigating reduced folate carrier (RFC) kinetics and antifolate transport mechanisms. Its 4.6-fold higher transport affinity (Km = 1.07 μM) compared to methotrexate (Km = 4.98 μM) [5] makes it a valuable tool for probing RFC-mediated drug uptake, comparing diastereomer-specific transport properties, and studying transport-related resistance mechanisms.

FPGS Substrate & Polyglutamation Studies

DDATHF is an excellent substrate for folylpolyglutamate synthetase (FPGS), with Km values of 7.1 μM (6R) and 9.3 μM (6S) for mouse liver FPGS . This efficient polyglutamation underlies its intracellular retention and sustained antitumor activity [6]. DDATHF is therefore ideal for studies examining FPGS substrate specificity, polyglutamation kinetics, and the relationship between polyglutamate chain length and enzyme inhibition potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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